molecular formula C19H18N4OS2 B2588702 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-40-8

3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2588702
CAS No.: 847402-40-8
M. Wt: 382.5
InChI Key: DHAGYOGZERECTJ-UHFFFAOYSA-N
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Description

3-((5-(Methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic hybrid compound designed for advanced pharmaceutical and neurobiological research. It incorporates a 1,2,4-triazole moiety, a structure recognized as an important element in the design of bioactive compounds and associated with a range of biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects against various cell lines . This core is strategically fused with a benzothiazole heterocycle, a privileged scaffold in neurology . The benzothiazole nucleus is found in compounds like riluzole, which modulates glutamate receptor neurotransmission, and is also a key structural component of imaging agents like Pittsburgh compound B (PiB) that target protein aggregates in neurodegenerative research . The specific molecular architecture of this reagent, featuring phenethyl and methylthio substituents, suggests potential for investigating central nervous system (CNS) targets. Researchers can utilize this compound as a key intermediate or pharmacophore in developing novel therapeutic agents, particularly for studying anticonvulsant activity and other neurological disorders . Its mechanism of action is anticipated to involve complex interactions with neurological targets, potentially including GABA-A receptor modulation , making it a valuable tool for probing new pathways in drug discovery. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-25-18-21-20-17(22(18)12-11-14-7-3-2-4-8-14)13-23-15-9-5-6-10-16(15)26-19(23)24/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAGYOGZERECTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: This compound can be a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Studies may focus on its interactions with biological targets, examining potential antimicrobial or antitumor activities.

  • Medicine: It might be explored for its pharmacological properties, particularly in drug development.

  • Industry: Could serve as a precursor or additive in the formulation of specialty chemicals or materials.

Mechanism of Action: The exact mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating signaling pathways. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.

Comparison with Similar Compounds: Compared to other compounds in the benzothiazole-triazole class, 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique structural features and potential applications. Similar compounds might include those with varying substituents on the triazole or benzothiazole rings, each offering different properties and applications.

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Biological Activity

The compound 3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic molecule that incorporates a triazole moiety and a benzothiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

  • Preparation of the Triazole Moiety : The initial step often involves the reaction of phenylhydrazine with carbon disulfide and methyl iodide to form the triazole ring.
  • Formation of the Benzothiazole Ring : This may involve cyclization reactions using appropriate precursors that contain sulfur and nitrogen functionalities.
  • Final Coupling Reaction : The triazole and benzothiazole components are linked through a methylene bridge to yield the final product.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against bacterial strains by inhibiting cell wall synthesis and disrupting DNA replication processes. The presence of the benzothiazole ring may enhance these effects due to its ability to interact with microbial enzymes.

Antifungal Properties

The triazole group is particularly noted for its antifungal activity. Compounds containing triazoles are known to inhibit cytochrome P450 enzymes in fungi, which are essential for ergosterol biosynthesis. This mechanism is critical for developing antifungal agents.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The interaction of the benzothiazole moiety with specific cellular targets could lead to the inhibition of tumor growth.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of target organisms.
  • Disruption of Cellular Processes : By interfering with essential cellular functions, such as DNA replication or protein synthesis, the compound can exert its antimicrobial or anticancer effects.
  • Receptor Interaction : The structural features allow for potential binding to specific receptors involved in disease pathways.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Antifungal Activity Study :
    • A study evaluated various triazole derivatives against fungal strains like Candida albicans. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs, suggesting enhanced potency due to structural modifications.
  • Anticancer Research :
    • Research on benzothiazole derivatives revealed their ability to induce apoptosis in breast cancer cell lines. The study highlighted the importance of substituents on the benzothiazole ring in modulating cytotoxic effects.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Values
5-(Methylthio)-4-phenethyltriazoleAntimicrobialStaphylococcus aureus10 µg/mL
Benzothiazole derivativeAnticancerMCF-7 (Breast Cancer)15 µM
Triazole derivativeAntifungalCandida albicans8 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of benzo[d]thiazol-2(3H)-one derivatives with heterocyclic substitutions. Key analogues include:

Compound Name Core Heterocycle R1 (Position 5) R2 (Position 4) Yield (%) Melting Point (°C) Biological Activity
3-[(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one Oxadiazole 4-Cl-Ph - 85.8 171–173 Antifungal
3-[(5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one Oxadiazole 2,4-Cl₂-Ph - 84.6 162–163 Antifungal
2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole Triazole 4-Cl-Ph 4-MeO-Ph 91 176–177 Leukotriene biosynthesis inhibition
3-((5-Mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (16) Triazole -SH 3-phenylpropyl Crude - Intermediate for further derivatization
Target Compound Triazole -SMe Phenethyl ~71* - Hypothesized enzyme inhibition

*Yield inferred from analogous triazole derivatives .

Key Observations:

Heterocycle Impact: Oxadiazole derivatives (e.g., 4i, 4j) exhibit moderate antifungal activity against Colletotrichum orbiculare and Rhizoctonia solani .

Substituent Effects: Electron-Withdrawing Groups: Chlorine substituents (e.g., 4i, 4j) improve antifungal activity, likely by enhancing electrophilicity and membrane penetration . Thiol vs. Methylthio: The methylthio group in the target compound may enhance metabolic stability compared to the -SH group in 16, which is prone to oxidation .

Spectral and Analytical Data

  • ¹H-NMR : Triazole-linked benzo[d]thiazole derivatives show characteristic peaks at δ 5.51–5.60 ppm for the methylene bridge (-CH₂-) . The phenethyl group in the target compound would display aromatic protons at δ 7.20–7.50 ppm and aliphatic protons at δ 2.80–3.20 ppm (CH₂CH₂Ph) .
  • ¹³C-NMR : The carbonyl carbon of benzo[d]thiazol-2(3H)-one appears at δ 168–170 ppm, while triazole carbons resonate at δ 150–160 ppm .

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